2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine
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Overview
Description
2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine is a nitrogen-rich heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are widely studied in the fields of medicinal chemistry and pharmaceuticals. The structure of this compound consists of a pyrimidine ring with two phenyl groups attached at positions 3 and 6, and an oxo group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine can be achieved through various methods, with the Biginelli reaction being one of the most common. This multicomponent reaction involves the cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. The reaction typically proceeds as follows:
Reactants: Ethyl acetoacetate, benzaldehyde, and urea.
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid.
Solvent: Ethanol or methanol.
Conditions: Reflux for several hours.
The reaction yields this compound with good efficiency and high purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as solvent-free conditions and the use of bio-based catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, hydroxylated derivatives, and other functionalized compounds .
Scientific Research Applications
2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role as an adrenergic receptor antagonist and its potential use in treating prostatic hyperplasia.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2,3,4-tetrahydropyrimidine: Lacks the phenyl groups at positions 3 and 6.
3,6-Diphenyl-1,2,3,4-tetrahydropyrimidine: Lacks the oxo group at position 2.
2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyrimidine: Has a phenyl group at position 4 instead of position 3.
Uniqueness
2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine is unique due to the presence of both phenyl groups and the oxo group, which contribute to its distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential for various applications .
Properties
CAS No. |
34954-19-3 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3,6-diphenyl-1,4-dihydropyrimidin-2-one |
InChI |
InChI=1S/C16H14N2O/c19-16-17-15(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,19) |
InChI Key |
CEYQVIHYILYSFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(NC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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